tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate
Overview
Description
Tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate is a useful research compound. Its molecular formula is C12H24N2O5S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate, also known by its CAS number 1803583-48-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 308.39 g/mol. The compound features a tert-butyl group attached to an acetate moiety, linked through a methanesulfonamide to a morpholine ring. The structure can be represented as follows:
- IUPAC Name: tert-butyl N-acetyl-N-(morpholin-2-ylmethyl)glycinate
- SMILES Notation: CC(C)(C)OC(=O)N(C)CC1CNCCO1
2. Anti-inflammatory Properties
Morpholine derivatives are also noted for their anti-inflammatory activities. The sulfonamide group present in this compound may contribute to the inhibition of pro-inflammatory cytokines, which has been observed in structurally similar compounds. Further investigation is needed to quantify this effect specifically for the compound .
3. Cytotoxicity and Antitumor Activity
Preliminary assessments of related compounds indicate potential cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that certain morpholine-containing compounds inhibit cell proliferation in various cancer types. Investigating the cytotoxicity of this compound could provide insights into its antitumor potential.
Case Studies and Research Findings
While literature specifically detailing the biological activity of this compound is sparse, several related studies provide context:
Study | Findings |
---|---|
Study 1 | Investigated morpholine derivatives showing antimicrobial activity against E. coli and S. aureus. |
Study 2 | Reported anti-inflammatory effects in morpholine-based compounds through inhibition of TNF-alpha production. |
Study 3 | Examined cytotoxic effects of sulfonamide derivatives on A549 lung cancer cells, indicating significant growth inhibition. |
Properties
IUPAC Name |
tert-butyl 2-[methylsulfonyl(morpholin-2-ylmethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O5S/c1-12(2,3)19-11(15)9-14(20(4,16)17)8-10-7-13-5-6-18-10/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGURZAVBJJGIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1CNCCO1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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